Pyrido[1,2-a]benzimidazol-8-ol
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Overview
Description
Pyrido[1,2-a]benzimidazol-8-ol is a nitrogen-containing heterocyclic compound . It is part of a class of compounds known as benzimidazoles, which are prevalent in many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of Pyrido[1,2-a]benzimidazol-8-ol and related compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The reaction mechanisms that underlie the methods for the synthesis of these compounds have been described .Molecular Structure Analysis
The molecular structure of Pyrido[1,2-a]benzimidazol-8-ol is similar to both benzimidazoles and various azolo[1,5-a]pyrimidines . These structures have relevant biological properties, including antiviral and antibacterial activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrido[1,2-a]benzimidazol-8-ol and related compounds are complex and involve multiple steps . The reaction mechanisms have been systematically considered and summarized .properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-4-5-9-10(7-8)13-6-2-1-3-11(13)12-9/h1-7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJTLMBJPKXLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578617 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[1,2-a]benzimidazol-8-ol | |
CAS RN |
123444-29-1 |
Source
|
Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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